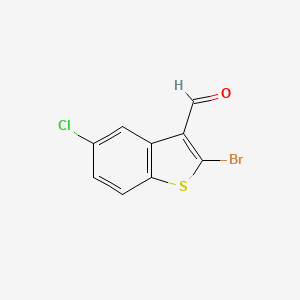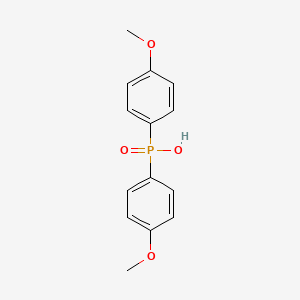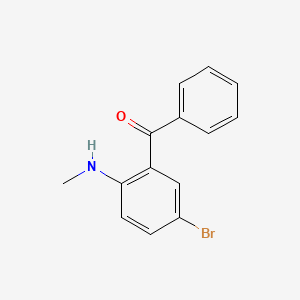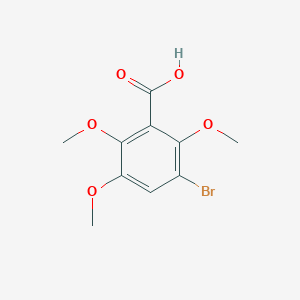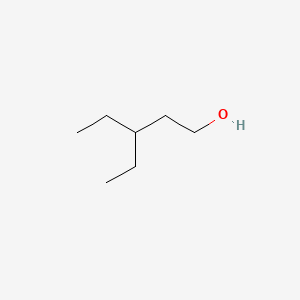
3-Ethylpentan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
A novel synthetic approach to a racemic analog of 3-Ethylpentan-1-ol, which is a primary component of Formica polyctena ant pheromone, has been developed. This method involves reactions of 1-alkenes with Grignard reagents in the presence of Ta complexes, yielding high selectivity and efficiency. The process highlights the synthetic potential of using modified catalysts for producing complex organic compounds (Sultanov et al., 2019).
Molecular Structure Analysis
The study of molecular structures, including 3-Ethylpentan-1-ol and its derivatives, involves detailed investigations using various spectroscopic and crystallographic techniques. For instance, the synthesis and crystal structure analysis of related compounds provide insights into the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of their chemical behavior (Dinesh et al., 2010).
Chemical Reactions and Properties
The oxidation reactions of 3-Ethylpentane, closely related to 3-Ethylpentan-1-ol, have been examined under various conditions, revealing the formation of specific products and elucidating the reaction mechanisms involved. Such studies provide valuable information on the reactivity and stability of these compounds, offering insights into their potential applications and transformations (Barton et al., 1990).
Physical Properties Analysis
Research on the physical properties of 3-Ethylpentan-1-ol and its analogs encompasses investigations into their phase behavior, thermodynamic properties, and interactions with other substances. Studies such as the isobaric vapor−liquid equilibrium measurements provide critical data for understanding the behavior of these compounds under various conditions, which is essential for their application in industrial processes (Loras et al., 1999).
Chemical Properties Analysis
The chemical properties of 3-Ethylpentan-1-ol are influenced by its functional groups and molecular structure. Research focusing on the transformations, reactivity, and synthesis of related compounds sheds light on the versatility and chemical potential of 3-Ethylpentan-1-ol. Understanding these properties is crucial for exploring its applications in synthetic chemistry and material science (Youngblood et al., 1978).
Applications De Recherche Scientifique
Pheromone Synthesis
3-Ethylpentan-1-ol has been identified as a component in the intrafamilial communication pheromone of Formica polyctena ants. A study by Sultanov et al. (2019) highlights a new synthetic approach for creating a racemic analog of this compound, which is crucial for ant pheromones. This research demonstrates the significance of 3-Ethylpentan-1-ol in entomological studies and its potential applications in understanding and manipulating ant behavior (Sultanov et al., 2019).
Solvolysis Kinetics and Mechanisms
The kinetics and mechanisms of solvolysis of compounds related to 3-Ethylpentan-1-ol, like 3-chloro-3-ethylpentane, have been explored in various alcohol solvents. Albuquerque et al. (2001) investigated this process in detail, providing insights into the solute-solvent interaction mechanisms and their effects on reaction rates. This research is pivotal for understanding the reactivity and stability of 3-Ethylpentan-1-ol derivatives in different chemical environments (Albuquerque et al., 2001).
Isomerization on Copper Catalysts
3-Ethylpentan-1-ol has been shown to undergo isomerization on copper catalysts. Bartók and Molnár (1980) observed the transformation of 3-ethylpentane-2,3-diol on copper catalysts, leading to different isomerization products. This study contributes to our understanding of the reactivity of 3-Ethylpentan-1-ol and its derivatives under catalytic conditions, which is significant for industrial chemical synthesis (Bartók & Molnár, 1980).
Vibrational and Conformational Analysis
The vibrational spectrum and conformational stability of 3-Ethylpentane have been analyzed by Huang Li (2003). This study provides essential information on the molecular structure and stability of conformers of 3-Ethylpentane, which is crucial for understanding the physical and chemical properties of 3-Ethylpentan-1-ol (Huang Li, 2003).
Propriétés
IUPAC Name |
3-ethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEFUHVVWJONKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348845 | |
| Record name | 3-ethylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpentan-1-ol | |
CAS RN |
66225-51-2 | |
| Record name | 3-ethylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



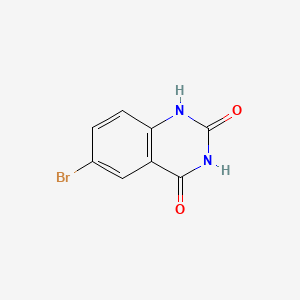
![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
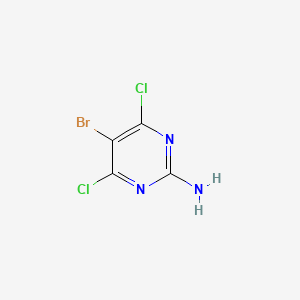
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)

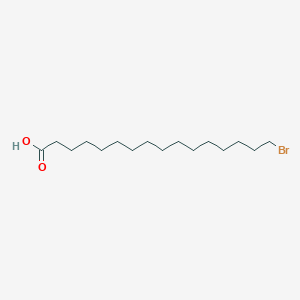
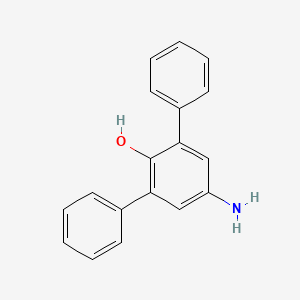
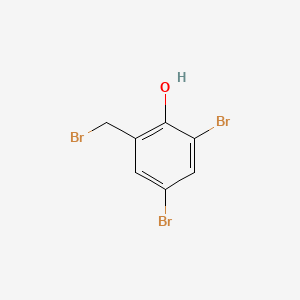
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
